tert-butyl 2-(3-iodo-1H-pyrazol-1-yl)-2-methylpropanoate tert-butyl 2-(3-iodo-1H-pyrazol-1-yl)-2-methylpropanoate
Brand Name: Vulcanchem
CAS No.: 1650548-57-4
VCID: VC3029219
InChI: InChI=1S/C11H17IN2O2/c1-10(2,3)16-9(15)11(4,5)14-7-6-8(12)13-14/h6-7H,1-5H3
SMILES: CC(C)(C)OC(=O)C(C)(C)N1C=CC(=N1)I
Molecular Formula: C11H17IN2O2
Molecular Weight: 336.17 g/mol

tert-butyl 2-(3-iodo-1H-pyrazol-1-yl)-2-methylpropanoate

CAS No.: 1650548-57-4

Cat. No.: VC3029219

Molecular Formula: C11H17IN2O2

Molecular Weight: 336.17 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 2-(3-iodo-1H-pyrazol-1-yl)-2-methylpropanoate - 1650548-57-4

Specification

CAS No. 1650548-57-4
Molecular Formula C11H17IN2O2
Molecular Weight 336.17 g/mol
IUPAC Name tert-butyl 2-(3-iodopyrazol-1-yl)-2-methylpropanoate
Standard InChI InChI=1S/C11H17IN2O2/c1-10(2,3)16-9(15)11(4,5)14-7-6-8(12)13-14/h6-7H,1-5H3
Standard InChI Key PWPCOBRICXHTTN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C(C)(C)N1C=CC(=N1)I
Canonical SMILES CC(C)(C)OC(=O)C(C)(C)N1C=CC(=N1)I

Introduction

Synthesis of Similar Compounds

The synthesis of compounds containing pyrazole rings often involves multi-step reactions. For example, the synthesis of tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate involves the use of iodinated pyrazoles, which are common intermediates in organic synthesis . Similarly, tert-butyl 3-iodo-1H-pyrazole-1-carboxylate is another compound that involves iodination of a pyrazole ring .

Synthesis Steps for Similar Compounds:

  • Iodination of Pyrazole Rings: This step typically involves the reaction of a pyrazole derivative with an iodinating agent.

  • Formation of Ester Linkages: The incorporation of a tert-butyl ester group often involves esterification reactions.

Applications:

  • Pharmaceutical Intermediates: Pyrazole derivatives are used in the synthesis of various drugs due to their bioactive properties.

  • Cross-Coupling Reactions: The iodine atom can be used as a leaving group in reactions like Suzuki-Miyaura coupling.

Data Tables for Similar Compounds

Given the lack of specific data on tert-butyl 2-(3-iodo-1H-pyrazol-1-yl)-2-methylpropanoate, the following table provides information on similar compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylateC13H20IN3O2377.22877399-73-0
tert-Butyl 3-iodo-1H-pyrazole-1-carboxylateC8H11IN2O2294.091233513-13-7

Research Findings and Future Directions

Research in the field of pyrazole chemistry continues to explore new synthetic methods and applications. The use of iodinated pyrazoles as intermediates is particularly promising due to their versatility in cross-coupling reactions. Future studies may focus on optimizing synthesis conditions and exploring the biological activity of these compounds.

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